molecular formula C25H27ClF3N5O2S B2676755 8-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline CAS No. 2097935-94-7

8-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline

Cat. No.: B2676755
CAS No.: 2097935-94-7
M. Wt: 554.03
InChI Key: JSEGCJAOEGCJPD-UHFFFAOYSA-N
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Description

8-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline is a complex organic compound known for its multifaceted applications in various fields, including chemistry, biology, medicine, and industry. Its structure consists of a quinoline backbone with several functional groups attached, which endows it with unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline typically involves multiple steps, including the formation of the quinoline core, functionalization of the piperidine and piperazine rings, and introduction of the sulfonyl group. Key intermediates are often synthesized through a series of nucleophilic substitutions, cyclizations, and coupling reactions, utilizing reagents such as sodium hydride, palladium catalysts, and sulfuryl chloride.

Industrial Production Methods: In an industrial setting, large-scale production of this compound might involve more efficient and scalable methods, including continuous flow synthesis or microwave-assisted reactions to reduce reaction times and increase yields. Key factors include optimizing reaction conditions like temperature, pressure, and solvent choices.

Chemical Reactions Analysis

Types of Reactions: 8-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline can undergo various chemical reactions such as oxidation, reduction, and substitution.

Common Reagents and Conditions: Typical reagents include strong oxidizers like potassium permanganate for oxidation, mild reducing agents like sodium borohydride for reduction, and halogenating agents for substitutions. These reactions often occur under controlled conditions such as low temperatures for reductions or refluxing for substitutions.

Major Products:

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for more complex molecules or as a catalyst in specific organic reactions due to its diverse functional groups.

Biology: In biological research, it may be used as a probe to study cellular processes or as a part of biochemical assays to understand enzyme functions and interactions.

Medicine: Medically, 8-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry: In industry, this compound may be used in the development of new materials or as a part of manufacturing processes that require specific chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves interactions with molecular targets like enzymes or receptors. The pathways may include inhibition or activation of specific proteins, altering signaling cascades, or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds: Compounds with similar structures include other quinoline derivatives like 8-hydroxyquinoline or 4-aminoquinoline. These compounds share a quinoline core but differ in their functional groups, leading to variations in reactivity and applications.

Uniqueness: 8-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline stands out due to its specific combination of functional groups, which provides a unique set of chemical properties not found in other quinoline derivatives. This uniqueness makes it a valuable compound for targeted scientific research and industrial applications.

Properties

IUPAC Name

8-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl]piperidin-1-yl]sulfonylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClF3N5O2S/c1-17-16-32(12-13-34(17)24-21(26)14-19(15-31-24)25(27,28)29)20-7-10-33(11-8-20)37(35,36)22-6-2-4-18-5-3-9-30-23(18)22/h2-6,9,14-15,17,20H,7-8,10-13,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEGCJAOEGCJPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C3CCN(CC3)S(=O)(=O)C4=CC=CC5=C4N=CC=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClF3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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